molecular formula C27H21NO9S2 B15078791 2-(3-Methoxyphenyl) 7-(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

2-(3-Methoxyphenyl) 7-(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

Cat. No.: B15078791
M. Wt: 567.6 g/mol
InChI Key: ZWAFVFPYOITVKP-DQSJHHFOSA-N
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Description

2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE is a complex organic compound with a unique structure that includes methoxyphenyl and hydroxyimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE involves multiple steps, starting with the preparation of the core fluorene structure. The methoxyphenyl and hydroxyimino groups are introduced through specific reactions, such as electrophilic aromatic substitution and oxime formation. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and functional group additions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines. Substitution reactions can introduce various functional groups onto the methoxyphenyl rings.

Scientific Research Applications

2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-MeO-PCP: A dissociative drug with a similar methoxyphenyl structure.

    3-MeO-PCMo: Another dissociative drug with structural similarities to 2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE.

Uniqueness

2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE is unique due to its combination of methoxyphenyl and hydroxyimino groups on a fluorene backbone. This structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C27H21NO9S2

Molecular Weight

567.6 g/mol

IUPAC Name

2-O-(3-methoxyphenyl) 7-O-(4-methoxyphenyl) (9Z)-9-hydroxyiminofluorene-2,7-disulfonate

InChI

InChI=1S/C27H21NO9S2/c1-34-17-6-8-18(9-7-17)36-38(30,31)21-10-12-23-24-13-11-22(16-26(24)27(28-29)25(23)15-21)39(32,33)37-20-5-3-4-19(14-20)35-2/h3-16,29H,1-2H3/b28-27-

InChI Key

ZWAFVFPYOITVKP-DQSJHHFOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC\3=C(C=C2)C4=C(/C3=N\O)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC

Origin of Product

United States

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